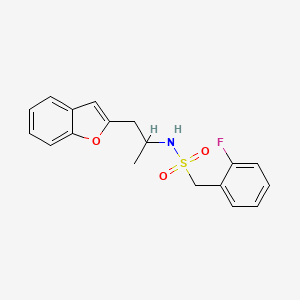
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide, also known as BF-2.8, is a novel small molecule that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of a specific protein target, and has shown promise in a variety of applications.8.
Scientific Research Applications
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide has been shown to be a potent and selective inhibitor of a specific protein target, which makes it a valuable tool for scientific research. It has been used in a variety of applications, including cancer research, neuroscience, and drug discovery. N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been used to study the role of specific proteins in the brain.
Mechanism of Action
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide works by binding to a specific protein target and inhibiting its activity. The exact mechanism of action is still being studied, but it is believed that N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide binds to a specific site on the protein and prevents it from carrying out its normal function. This inhibition of protein activity can have a variety of downstream effects, depending on the specific protein target.
Biochemical and Physiological Effects:
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces cell death. In the brain, it has been shown to affect neurotransmitter release and synaptic plasticity. N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide has also been shown to have anti-inflammatory effects, which could have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide is its high potency and selectivity for a specific protein target. This makes it a valuable tool for studying the role of specific proteins in biological processes. However, one limitation of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide is that it may not be suitable for all applications, as its effects may be specific to certain cell types or protein targets.
Future Directions
There are many potential future directions for research on N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide. One area of interest is in cancer research, where N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide could be used to develop new cancer treatments. Another area of interest is in neuroscience, where N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide could be used to study the role of specific proteins in the brain and develop new treatments for neurological disorders. Additionally, N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide could be modified to improve its selectivity or potency for specific protein targets, which could expand its potential applications.
Synthesis Methods
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide involves several steps, including the reaction of 2-benzofuran-1-ylpropan-2-amine with 2-fluorobenzaldehyde to form an intermediate compound, which is then reacted with methanesulfonyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and high yield of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide.
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-13(10-16-11-14-6-3-5-9-18(14)23-16)20-24(21,22)12-15-7-2-4-8-17(15)19/h2-9,11,13,20H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZGXTURSSJBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2909919.png)
![1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane](/img/structure/B2909920.png)
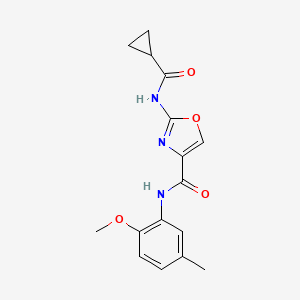
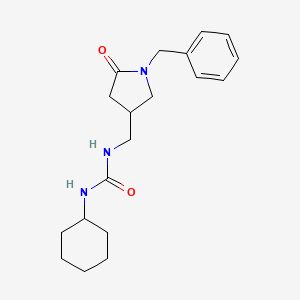
![2-bromo-3,4,5-trimethoxy-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2909925.png)

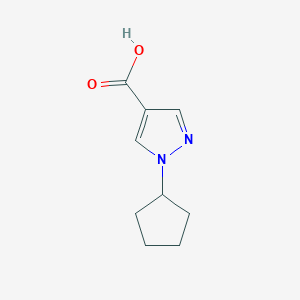
amino}-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2909930.png)
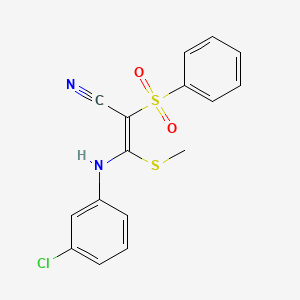
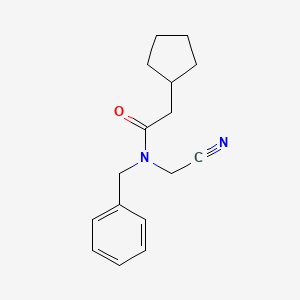
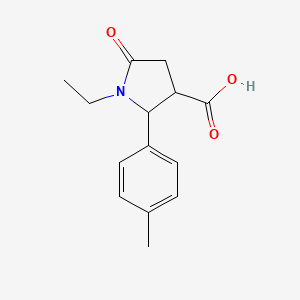
![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2909940.png)
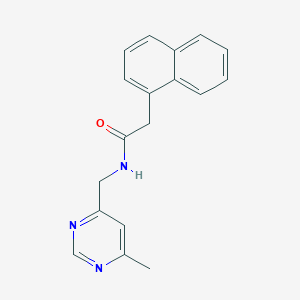
![Ethyl 7-ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2909942.png)